
2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a trichloromethyl group and a methylphenyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with trichloroacetic acid derivatives. One common method includes the reaction of 3-methylbenzohydrazide with trichloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted oxadiazoles with various functional groups.
科学的研究の応用
Chemistry: In chemistry, 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials.
作用機序
The mechanism of action of 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the oxadiazole ring can interact with specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
- 2-(3-Methylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(3-Methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
- 2-(3-Methylphenyl)-5-(bromomethyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-(3-Methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole exhibits unique reactivity due to the presence of the trichloromethyl group. This group imparts significant electronegativity, influencing the compound’s chemical behavior and biological activity. The trichloromethyl group also enhances the compound’s stability and resistance to degradation, making it more suitable for certain applications.
特性
CAS番号 |
27389-45-3 |
|---|---|
分子式 |
C10H7Cl3N2O |
分子量 |
277.5 g/mol |
IUPAC名 |
2-(3-methylphenyl)-5-(trichloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7Cl3N2O/c1-6-3-2-4-7(5-6)8-14-15-9(16-8)10(11,12)13/h2-5H,1H3 |
InChIキー |
LIYHUEBDAJJNIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



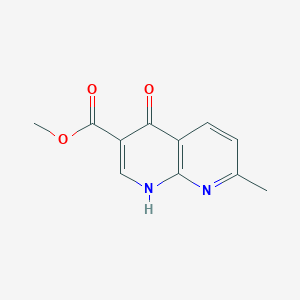

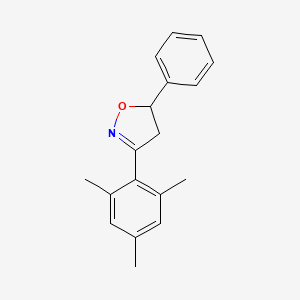
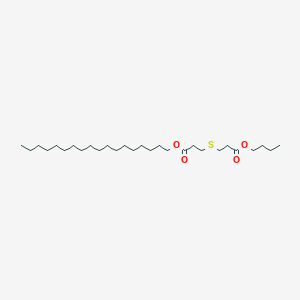
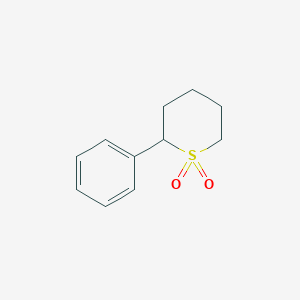

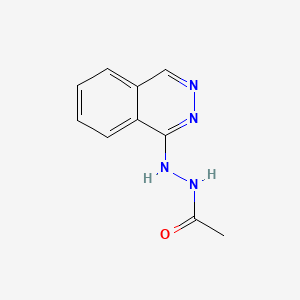

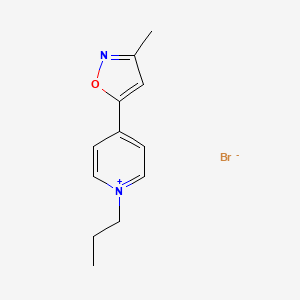
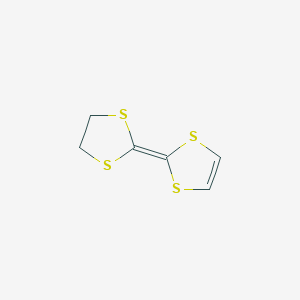
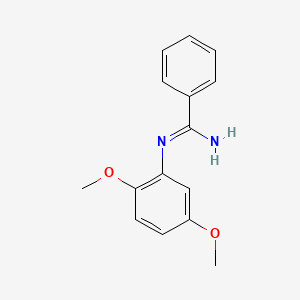
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)

